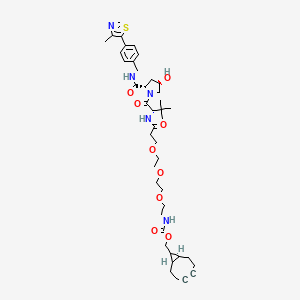
Enmetazobactam hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enmetazobactam hydriodide is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is primarily used in combination with cefepime to treat complicated urinary tract infections caused by designated susceptible microorganisms . This compound plays a crucial role in combating antibiotic resistance by inhibiting the action of beta-lactamase enzymes, which can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams .
準備方法
Synthetic Routes and Reaction Conditions: Enmetazobactam hydriodide is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The synthesis typically involves the following steps:
Formation of Penicillanic Acid Derivative: The starting material, penicillanic acid, undergoes a series of chemical modifications to introduce the sulfone group.
Introduction of Triazolium Group: A triazolium group is introduced to enhance the compound’s stability and efficacy.
Final Assembly: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Chemical reactions are carried out in batch reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions: Enmetazobactam hydriodide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo oxidation reactions under specific conditions.
Substitution: The triazolium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Nucleophiles: Amines and thiols are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted triazolium compounds .
科学的研究の応用
Enmetazobactam hydriodide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: this compound is used in microbiological studies to understand the resistance mechanisms of bacteria.
Medicine: It is a crucial component in the development of combination therapies for treating antibiotic-resistant infections.
作用機序
Enmetazobactam hydriodide exerts its effects by inhibiting the action of extended-spectrum beta-lactamases. These enzymes hydrolyze third-generation cephalosporins, leading to antibiotic resistance. This compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the hydrolysis of the antibiotic and thereby restoring its efficacy . The molecular targets include serine residues in the active site of the beta-lactamase enzyme .
類似化合物との比較
Tazobactam: Another penicillanic acid sulfone beta-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor that also forms a stable acyl-enzyme complex with beta-lactamases.
Clavulanic Acid: A beta-lactamase inhibitor that is often used in combination with amoxicillin.
Uniqueness of Enmetazobactam Hydriodide: this compound is unique due to its enhanced stability and efficacy compared to other beta-lactamase inhibitors. It has a broader spectrum of activity and can inhibit a wider range of beta-lactamases, including those that are resistant to other inhibitors .
特性
CAS番号 |
1379594-98-5 |
|---|---|
分子式 |
C11H15IN4O5S |
分子量 |
442.23 g/mol |
IUPAC名 |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;iodide |
InChI |
InChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1 |
InChIキー |
GSBNEXCMKCGSGW-GNPQZNTHSA-N |
異性体SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
正規SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
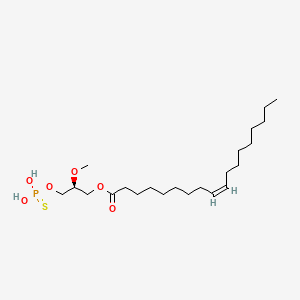



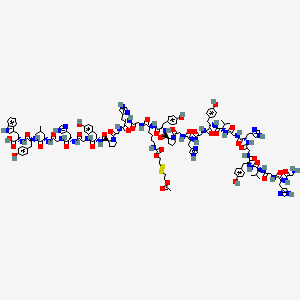
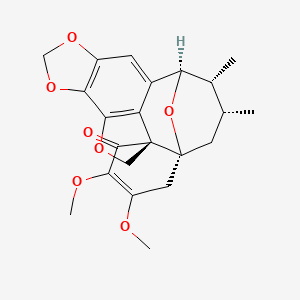
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
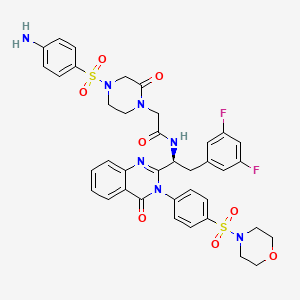


![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
